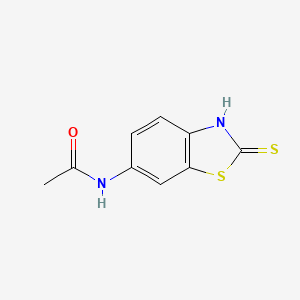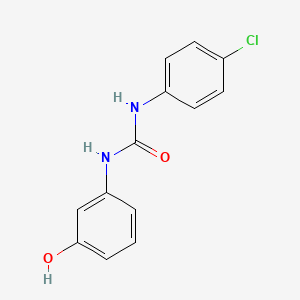
N'-(2,4-dihydroxybenzylidene)-4-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the presence of the nitro and hydroxyl groups allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N,N’-di[(E)-1-(2-hydoxyphenyl)methylidene]-2,6-naphthalenedicarbohydrazide
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
303084-13-1 |
|---|---|
Molekularformel |
C14H11N3O5 |
Molekulargewicht |
301.25 g/mol |
IUPAC-Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O5/c18-12-6-3-10(13(19)7-12)8-15-16-14(20)9-1-4-11(5-2-9)17(21)22/h1-8,18-19H,(H,16,20)/b15-8+ |
InChI-Schlüssel |
OPFIQASDEDPYSP-OVCLIPMQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Chlorophenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11971156.png)
![N'-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide](/img/structure/B11971162.png)
![[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate](/img/structure/B11971165.png)
![N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide](/img/structure/B11971168.png)
![Ethyl 4-({[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetyl}amino)benzoate](/img/structure/B11971175.png)


![3-(biphenyl-4-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971200.png)
![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971207.png)

![(2E)-2-[4-(diethylamino)benzylidene]-N-phenylhydrazinecarboxamide](/img/structure/B11971227.png)


![(5E)-5-[4-(isopentyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971236.png)
